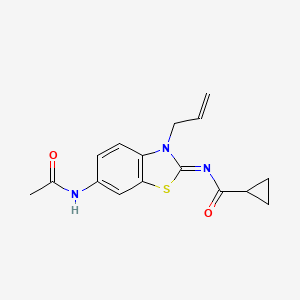

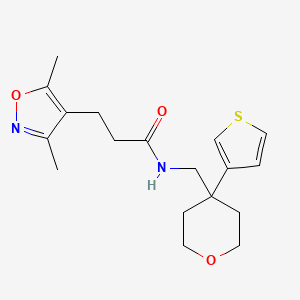

![molecular formula C14H16N4 B2693842 2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 2195881-19-5](/img/structure/B2693842.png)

2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidine derivatives, such as the one you’re asking about, are known to exhibit a wide range of pharmacological activities and are often used in the design of new drugs . They have been employed in the design of privileged structures in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyridine derivative with a pyrimidine derivative . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using techniques like 1H and 13C NMR spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve condensation reactions, cyclization, and substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point can be determined experimentally, and NMR can provide information about the chemical structure .Scientific Research Applications

Exposure and Metabolism

Heterocyclic amines (HCAs) are formed during the cooking of meat and have been studied extensively for their carcinogenic potential. Research indicates that humans are continuously exposed to these compounds through diet. Studies have assessed the presence of HCAs in human urine following consumption of cooked meats, suggesting an ongoing exposure risk to these potentially carcinogenic compounds (Ushiyama et al., 1991). Another study highlighted the effect of diet on the formation of serum albumin and hemoglobin adducts of PhIP, a specific HCA, showing that diet is a major determinant in the formation of these adducts (Magagnotti et al., 2000).

Carcinogenic Potential and DNA Adduct Formation

Research into the carcinogenic potential of HCAs like PhIP has been extensive. One study reported the macromolecular adduct formation and metabolism of HCAs in humans and rodents at low doses, indicating significant exposure and bioactivation pathways that could lead to carcinogenic effects (Turteltaub et al., 1999). Additionally, exposure to HCAs through cooked foods has been quantified, with PhIP being identified as the HCA with the highest level in various kinds of cooked foods (Wakabayashi et al., 1993).

Risk Factors and Preventive Strategies

The formation of HCAs during cooking and their potential health risks have led to studies focusing on risk factors associated with exposure and strategies to mitigate these risks. For example, research has suggested that cooking methods, internal doneness, and surface browning/charring significantly contribute to HCA formation, with recommendations being made for dietary adjustments to minimize exposure (Zapico et al., 2022).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-9-5-4-8-15-13(9)18-14-11-6-3-7-12(11)16-10(2)17-14/h4-5,8H,3,6-7H2,1-2H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQSZXNBMFGWKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC2=NC(=NC3=C2CCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2693760.png)

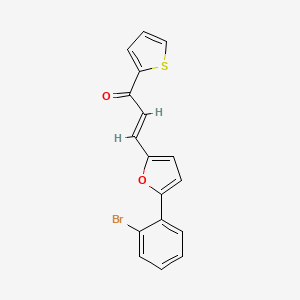

![7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2693763.png)

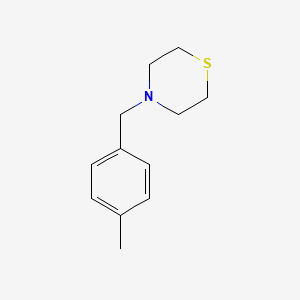

![Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate](/img/structure/B2693766.png)

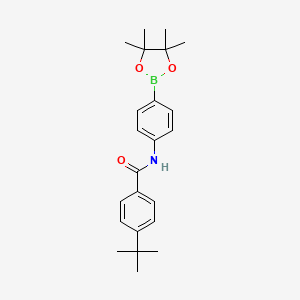

![N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2693769.png)

![2-Ethoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2693772.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2693774.png)

![2-(2-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2693782.png)